Alisol E 23-acetate
Overview
Description
Alisol E 23-acetate is a naturally occurring triterpenoid compound found in the rhizomes of Alisma orientale, a plant commonly used in traditional Chinese medicine. This compound belongs to the protostane-type triterpenoids, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alisol E 23-acetate can be isolated from the chloroform-soluble extract of Alisma orientale using centrifugal partition chromatography coupled with evaporative light scattering detection. The two-phase solvent system typically used is composed of n-hexane, ethyl acetate, methanol, and water in a ratio of 10:2:10:7 (v/v). This method yields high-purity this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of Alisma orientale rhizomes using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate and purify the compound. Optimization of extraction conditions, such as solvent concentration, extraction time, and sample weight, is crucial to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Alisol E 23-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Alisol E 23-acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Biology: The compound is studied for its effects on cellular processes such as autophagy and apoptosis.
Medicine: this compound has shown potential in treating diseases like cancer, diabetes, and inflammatory disorders. It is also being investigated for its hepatoprotective and nephroprotective effects.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals due to its diverse biological activities
Mechanism of Action
Alisol E 23-acetate exerts its effects through various molecular targets and pathways. It activates the farnesoid X receptor (FXR), which plays a crucial role in regulating bile acid metabolism and liver function. The compound also inhibits the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, leading to the induction of autophagy and apoptosis in cancer cells. Additionally, it modulates the expression of genes involved in inflammation and oxidative stress .
Comparison with Similar Compounds
- Alisol A 24-acetate
- Alisol B 23-acetate
- Alisol C 23-acetate
- Alisol Q 23-acetate
Comparison: Alisol E 23-acetate shares structural similarities with other alisol derivatives, such as alisol A 24-acetate and alisol B 23-acetate. it is unique in its specific biological activities and molecular targets. For instance, while alisol B 23-acetate is known for its anti-inflammatory and anti-tumor properties, this compound has shown distinct effects on bile acid metabolism and liver function .
Properties
IUPAC Name |
[(3S,4S,6R)-2,3-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-4-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O6/c1-18(16-23(38-19(2)33)27(36)29(5,6)37)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34,36-37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27+,30+,31+,32+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZLECBBHPYBFK-GLHMJAHESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)OC(=O)C)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H](C(C)(C)O)O)OC(=O)C)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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